molecular formula C12H9ClFNO2 B13660162 Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate

Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate

Cat. No.: B13660162
M. Wt: 253.65 g/mol
InChI Key: MXWKMTCJQYMIIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate typically involves the reaction of 3-chloro-6-fluoroisoquinoline with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of various isoquinoline derivatives .

Scientific Research Applications

Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-6-bromoisoquinoline-4-carboxylate
  • Ethyl 3-chloro-6-iodoisoquinoline-4-carboxylate
  • Ethyl 3-chloro-6-methylisoquinoline-4-carboxylate

Uniqueness

Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H9ClFNO2

Molecular Weight

253.65 g/mol

IUPAC Name

ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-9-5-8(14)4-3-7(9)6-15-11(10)13/h3-6H,2H2,1H3

InChI Key

MXWKMTCJQYMIIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=CN=C1Cl)F

Origin of Product

United States

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